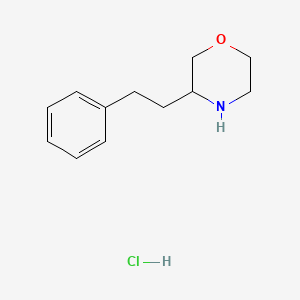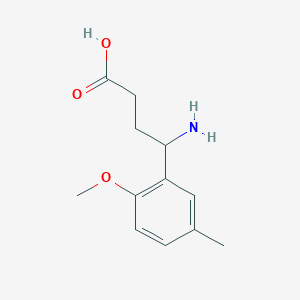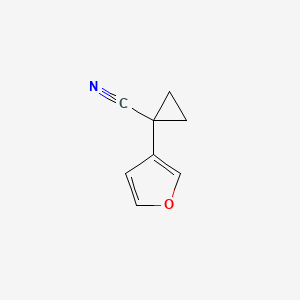
1-(Furan-3-yl)cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-3-yl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C8H7NO It features a cyclopropane ring substituted with a furan ring at the 3-position and a nitrile group at the 1-position
Métodos De Preparación
The synthesis of 1-(Furan-3-yl)cyclopropane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclopropanation of alkenes, such as the Simmons–Smith reaction, which is a cornerstone protocol for producing cyclopropanes . Another method includes the decarboxylation of 1-cyanocyclopropane-1-carboxylates, which has been shown to efficiently produce 2,3-disubstituted cyclopropane-1-carbonitriles . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Análisis De Reacciones Químicas
1-(Furan-3-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group into primary amines.
Substitution: The furan ring and the cyclopropane ring can participate in substitution reactions, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Furan-3-yl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(Furan-3-yl)cyclopropane-1-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The nitrile group and the furan ring play crucial roles in these interactions, influencing the compound’s reactivity and binding properties. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-(Furan-3-yl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile: This compound features a fluoropyridine ring instead of a furan ring.
Cyclopropane-1-carbonitrile derivatives: Various derivatives with different substituents on the cyclopropane ring or the nitrile group.
The uniqueness of this compound lies in its specific combination of the furan ring and the cyclopropane ring, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C8H7NO |
|---|---|
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
1-(furan-3-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H7NO/c9-6-8(2-3-8)7-1-4-10-5-7/h1,4-5H,2-3H2 |
Clave InChI |
KCJKWGMFNFONQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C#N)C2=COC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


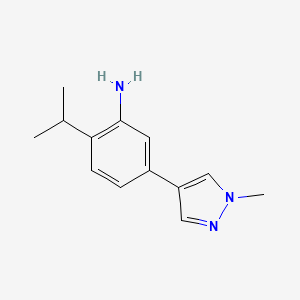

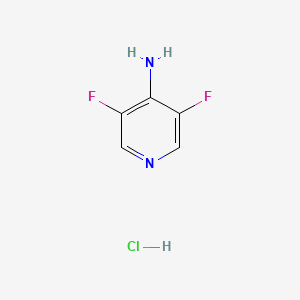
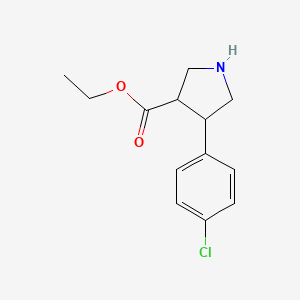
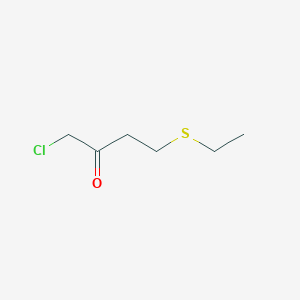
![n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B13615078.png)
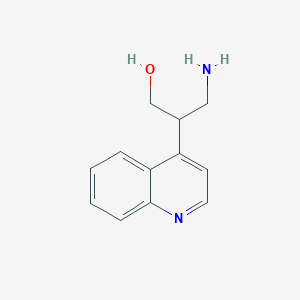

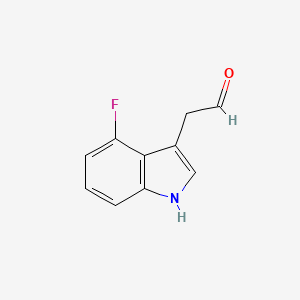
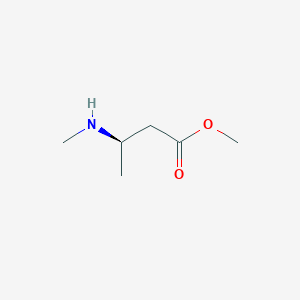
![2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride](/img/structure/B13615116.png)
